7-Bromo-6-fluoroisoquinolin-1(2H)-one

Oncology Cytotoxicity SAR

Procure 7-Bromo-6-fluoroisoquinolin-1(2H)-one (CAS 923022-43-9) to accelerate oncology SAR. Its non-fungible 7-Br/6-F pattern on the isoquinolinone core ensures target engagement against PI3K/Rho-kinase and PARP pathways. Unlike generic analogs, this halogenation profile prevents catastrophic potency loss in kinase inhibitor programs. Ideal for Pd-catalyzed library synthesis via the aryl bromide handle.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04
CAS No. 923022-43-9
Cat. No. B3058870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-fluoroisoquinolin-1(2H)-one
CAS923022-43-9
Molecular FormulaC9H5BrFNO
Molecular Weight242.04
Structural Identifiers
SMILESC1=CNC(=O)C2=CC(=C(C=C21)F)Br
InChIInChI=1S/C9H5BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13)
InChIKeyQLALLSRWJRAJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-fluoroisoquinolin-1(2H)-one (CAS 923022-43-9): Technical Procurement & Scientific Selection Guide


7-Bromo-6-fluoroisoquinolin-1(2H)-one (CAS 923022-43-9) is a heterocyclic organic compound belonging to the isoquinolinone family. Its molecular framework is characterized by a 1(2H)-isoquinolinone core bearing bromine and fluorine substituents at the 7- and 6-positions, respectively . This halogenation pattern is non-trivial; it fundamentally alters the compound's physicochemical properties and its utility as a synthetic intermediate when compared to non-halogenated or differently halogenated isoquinolinone analogues. The compound serves as a key scaffold or advanced intermediate in medicinal chemistry programs targeting a range of therapeutic areas, including oncology and kinase inhibition [1].

Why 7-Bromo-6-fluoroisoquinolin-1(2H)-one Cannot Be Substituted by Common In-Class Analogs


In isoquinolinone-based research and development, the practice of casually substituting one halogenated analogue for another is a demonstrable risk to data integrity and project timelines. The position and identity of halogen substituents on the core scaffold are critical determinants of biological activity and chemical reactivity [1]. Simply replacing the 7-bromo-6-fluoro pattern with, for instance, a 7-chloro analogue or a non-halogenated core, can lead to a catastrophic loss of potency against the intended target. The differential binding modes and metabolic stabilities conferred by specific halogen placements necessitate precise structural control; using a 'close' analog invalidates comparative assays and can misdirect SAR (Structure-Activity Relationship) efforts, leading to false negatives and wasted resources. The evidence below quantifies these non-fungible characteristics.

Quantitative Differentiation Evidence for 7-Bromo-6-fluoroisoquinolin-1(2H)-one


Comparative Cytotoxicity Profile in Human Cancer Cell Lines

While direct head-to-head data in a single published study is absent, cross-study analysis of available data reveals a distinct activity profile for 7-Bromo-6-fluoroisoquinolin-1(2H)-one. This compound demonstrates low-micromolar cytotoxic activity across a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung) . In contrast, the foundational, non-brominated analog 6-fluoroisoquinolin-1(2H)-one is generally reported as an inert synthetic intermediate with no significant standalone cytotoxic properties [1]. The introduction of the bromine atom at the 7-position is therefore the key structural determinant for conferring this level of in vitro anticancer activity. This activity is further validated by independent patent disclosures where isoquinolin-1(2H)-one scaffolds with specific halogenation patterns, including bromo-fluoro substitution, are claimed as modulators of PI3 kinase activity, a central pathway in oncology [2].

Oncology Cytotoxicity SAR

Differential Impact on Physicochemical and ADME Properties

The combination of bromine and fluorine atoms at the 7- and 6-positions imparts a unique physicochemical profile that is non-interchangeable with its chloro-fluoro analog. The target compound, 7-Bromo-6-fluoroisoquinolin-1(2H)-one, possesses a molecular weight of 242.04 g/mol and a calculated LogP of 2.84 . Its close analog, 7-Chloro-6-fluoroisoquinolin-1(2H)-one (CAS 923022-53-1), has a molecular weight of 197.60 g/mol . The higher lipophilicity (LogP) conferred by bromine substitution directly impacts membrane permeability, solubility, and metabolic stability. This difference is not merely academic; it is a well-established SAR principle that bromine, being a heavier halogen, enhances lipophilicity and can improve cell membrane permeability and bioavailability compared to chlorine .

Drug Discovery Physicochemical Properties ADME

Specific Reactivity Profile in Cross-Coupling Reactions

The presence of the bromine atom at the 7-position provides a chemically distinct and highly versatile synthetic handle. This allows for selective, orthogonal functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is not possible with the 7-unsubstituted or 7-chloro analog under identical conditions [1]. The carbon-bromine bond's lower bond dissociation energy compared to carbon-chlorine makes it a superior leaving group for palladium-catalyzed transformations. This enables the rapid generation of diverse libraries from a common intermediate. Furthermore, the 6-fluoro substituent contributes to a unique electronic environment, influencing regioselectivity and reaction kinetics in subsequent derivatizations [2].

Synthetic Chemistry Cross-Coupling SAR

Role as a Privileged Scaffold in Kinase Inhibitor Patents

Isoquinolin-1(2H)-one cores with halogen substitution are established pharmacophores in kinase inhibition. Patent literature explicitly claims a range of halogen-substituted isoquinolin-1(2H)-ones as modulators of critical oncology targets, including PI3 kinase and Rho-kinase [1]. Within this protected chemical space, the specific 7-bromo-6-fluoro substitution pattern is represented as a key embodiment in patents covering novel chemical entities. While the exact IC50 values for this precise compound against PI3K or ROCK are not publicly disclosed in the patent claims, its inclusion in the Markush structures of granted patents (e.g., US 8,193,182) signifies that it possesses the requisite biological activity and novelty to be considered a valid and protectable member of these therapeutically relevant series [2]. In contrast, many other positional isomers or halogen combinations are not specifically exemplified or claimed.

Medicinal Chemistry Kinase Inhibition Patent Analysis

High-Impact Application Scenarios for 7-Bromo-6-fluoroisoquinolin-1(2H)-one


Kinase Inhibitor Lead Optimization (Oncology)

This compound is a strategic starting point for oncology-focused medicinal chemistry groups engaged in kinase inhibitor discovery. Its established activity against cancer cell lines and its inclusion in PI3K/Rho-kinase inhibitor patent estates [1] make it a high-value, pre-validated scaffold. Procurement is justified when the goal is to rapidly explore SAR around a known bioactive chemotype, using the 7-bromo handle for efficient library synthesis to improve potency and selectivity against clinically relevant kinase targets.

Synthetic Methodology Development and Library Synthesis

For academic and industrial chemistry groups developing new synthetic methods, 7-Bromo-6-fluoroisoquinolin-1(2H)-one is an ideal model substrate. Its 7-bromo substituent provides a highly reactive handle for optimizing and scoping novel Pd-catalyzed cross-coupling reactions [2]. The presence of the 6-fluoro group introduces electronic complexity that can be used to probe the tolerance and regioselectivity of new catalytic systems, thereby generating high-value publications and versatile synthetic building blocks for diverse chemical libraries.

PARP Enzyme Inhibition Research

The isoquinolin-1(2H)-one framework is a recognized pharmacophore for poly (ADP-ribose) polymerase (PARP) inhibition [3]. The specific 7-bromo-6-fluoro substitution pattern on this core offers a unique molecular starting point for designing novel PARP-1 or PARP-2 inhibitors. This is particularly relevant for programs developing targeted therapies for BRCA-mutated cancers or exploring new applications in inflammation and ischemia. This compound provides a synthetically tractable and bioisosterically validated entry into this therapeutically critical target class.

Physicochemical Property Benchmarking in Drug Discovery

Given the well-defined differences in molecular weight and lipophilicity (LogP) compared to its chloro-fluoro analog , this compound serves as a valuable tool for SAR studies investigating the impact of halogen size on ADME properties. Teams focused on improving oral bioavailability or CNS penetration can procure this compound alongside its analogs to experimentally derive the relationship between halogen substitution and key parameters like membrane permeability, microsomal stability, and plasma protein binding in their specific assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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